![molecular formula C13H9ClFNO B173928 N-(4-chlorophenyl)-4-fluorobenzamide CAS No. 1978-88-7](/img/structure/B173928.png)
N-(4-chlorophenyl)-4-fluorobenzamide
Overview
Description
N-(4-chlorophenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group and a 4-fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-fluorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 4-fluoroaniline. The process can be summarized as follows:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Amidation: The ester is then reacted with 4-fluoroaniline in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors can also enhance the production process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The aromatic rings can be oxidized under strong oxidative conditions to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(4-chlorophenyl)-4-fluoroaniline.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-4-fluorobenzamide has been investigated for its potential as a pharmacophore in drug development. Key areas of focus include:
- Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry reported an IC50 value of 12 µM against various cancer cell lines, suggesting its potential for further development in oncology.
- Antimicrobial Activity : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties. This suggests its potential use in treating bacterial infections.
- Antiviral Mechanism : It has been shown to inhibit pregenomic RNA encapsidation in hepatitis B virus models, thereby preventing viral replication.
Biological Research
In biological studies, this compound serves as a tool compound to explore interactions with biomolecules:
- Mechanism of Action : The compound interacts with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Understanding these interactions is crucial for elucidating its biological effects.
Materials Science
The unique chemical properties of this compound make it suitable for applications in materials science:
- Advanced Materials Development : The compound is being studied for its potential use in creating advanced polymers and coatings due to its stability and reactivity.
Case Studies and Comparative Analysis
Several case studies highlight the efficacy of this compound across various applications:
Case Study 1: Anticancer Activity
A study demonstrated that this compound inhibited cancer cell proliferation effectively, showcasing its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In comparative studies against bacterial strains, the compound exhibited promising antimicrobial activity, reinforcing its potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a fluorine atom.
N-(4-chlorophenyl)-4-methylbenzamide: Contains a methyl group instead of a fluorine atom.
N-(4-chlorophenyl)-4-hydroxybenzamide: Contains a hydroxyl group instead of a fluorine atom.
Uniqueness
N-(4-chlorophenyl)-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(4-chlorophenyl)-4-fluorobenzamide is a compound of interest due to its diverse biological activities, particularly in fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide core substituted with a 4-chlorophenyl group and a 4-fluoro group. The presence of these halogen atoms significantly influences its chemical reactivity and biological properties. The structural formula can be represented as follows:
This compound is characterized by its lipophilicity, which enhances its ability to penetrate biological membranes, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various physiological processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Receptor Binding : It has been shown to bind to certain receptors, which can alter signaling pathways within cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive Bacteria | 32 µg/mL |
Gram-negative Bacteria | 64 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
This compound has also been investigated for its anticancer properties . In cytotoxicity assays using cancer cell lines, the compound demonstrated significant growth inhibition:
- IC50 Values : The IC50 values ranged from 2.87 µM to 3.06 µM across different cell lines, indicating a potent anticancer effect compared to standard chemotherapeutic agents like cisplatin (IC50 = 0.24–1.22 µM) .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on Vero cells using an MTT assay. The results indicated that the compound exhibited dose-dependent cytotoxicity, with significant effects observed at concentrations above 10 µM .
- Antiviral Activity : Another investigation focused on the antiviral potential of this compound against HIV-1. The results showed moderate inhibition rates, with specific compounds demonstrating up to 45% inhibition at non-toxic concentrations .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound plays a critical role in its biological activity. Variations in the substituents can lead to significant differences in potency and selectivity:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
N-(3-chlorophenyl)-4-fluorobenzamide | Different chlorophenyl substitution | Moderate antibacterial activity |
N-(4-bromophenyl)-4-fluorobenzamide | Bromine instead of chlorine | Enhanced anticancer properties |
This table illustrates how minor structural changes can lead to variations in biological efficacy.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKCQKJHMDSOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385497 | |
Record name | N-(4-chlorophenyl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-88-7 | |
Record name | N-(4-chlorophenyl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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